C2H10BNO4
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
CAS No.: 68425-67-2
Cat. No.: VC16508171
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68425-67-2 |
|---|---|
| Molecular Formula | C2H7NO.BH3O3 C2H10BNO4 |
| Molecular Weight | 122.92 g/mol |
| IUPAC Name | 2-aminoethanol;boric acid |
| Standard InChI | InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
| Standard InChI Key | QIDCRGDFWRMBJC-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.C(CO)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is systematically identified by two CAS Registry Numbers: 26038-87-9 and 68586-07-2, reflecting its dual classification as both an ammonium salt and a boron-oxygen complex. Its IUPAC name, 2-aminoethanol; boric acid, underscores the coexistence of an ethanolamine cation and a borate anion in its structure. The compound’s canonical SMILES notation (B(O)(O)O.C(CO)N) further delineates the spatial arrangement of its hydroxyl, ammonium, and borate moieties.
Table 1: Fundamental Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂H₁₀BNO₄ | |
| Molecular Weight | 122.92 g/mol | |
| CAS Registry Numbers | 26038-87-9, 68586-07-2 | |
| IUPAC Name | 2-aminoethanol; boric acid | |
| SMILES Notation | B(O)(O)O.C(CO)N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through an acid-base reaction between boric acid (H₃BO₃) and ethanolamine (NH₂CH₂CH₂OH) under controlled conditions. The reaction proceeds as follows:
Key parameters influencing yield and purity include:
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Stoichiometric Ratios: A 1:1 molar ratio of reactants minimizes byproducts.
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Temperature: Reactions typically occur at 60–80°C to enhance kinetics without decomposing ethanolamine.
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Catalysts: Homogeneous catalysts (e.g., sulfuric acid) accelerate proton transfer, achieving >90% yield in optimized setups.
Industrial Manufacturing
Industrial production employs continuous-flow reactors with in-line purification systems. Key advancements include:
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Crystallization Techniques: Anti-solvent crystallization using ethanol isolates the product with ≥98% purity.
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Waste Minimization: Closed-loop systems recover unreacted ethanolamine, reducing environmental impact.
Table 2: Synthesis Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous-Flow |
| Temperature | 60–80°C | 70–90°C |
| Catalyst | H₂SO₄ (0.5–1 wt%) | Heterogeneous catalysts |
| Yield | 85–90% | 92–95% |
| Purity | 95–97% | ≥98% |
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises a boron atom tetrahedrally coordinated to three hydroxyl groups and one oxygen atom from the ethanolamine moiety. The ammonium group (NH₃⁺) and hydroxyl-rich borate anion facilitate dual hydrophilic-hydrophobic behavior, enabling solubility in polar solvents (e.g., water) and limited miscibility in organic media.
Physicochemical Properties
While standardized data on melting/boiling points remain sparse, experimental studies report:
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Solubility: 25 g/100 mL in water at 25°C; <5 g/100 mL in ethanol.
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Thermal Stability: Decomposition initiates at 180°C, releasing ammonia and boric acid.
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Hybrid Nature: The compound’s ionic character (evidenced by its InChIKey QIDCRGDFWRMBJC-UHFFFAOYSA-N) supports applications requiring ionic conductivity .
Reactivity and Functional Mechanisms
Hydrolysis and Stability
In aqueous solutions, the compound undergoes partial hydrolysis:
This equilibrium is pH-dependent, with stability maximized at pH 6–8.
Surface Interactions
In corrosion inhibition, the borate anion adsorbs onto metal surfaces, forming a passivating layer that impedes oxidative reactions. Synchrotron studies reveal that the ethanolamine cation aligns its hydrocarbon chain away from the surface, enhancing hydrophobic protection .
Applications Across Disciplines
Industrial Uses
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Corrosion Inhibition: Reduces corrosion rates in steel by 70–80% at 0.1 M concentrations.
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Lubricant Additives: Forms boundary films that reduce friction coefficients by 40% in tribological tests.
Biomedical Applications
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Enzyme Modulation: Inhibits alkaline phosphatase activity via competitive binding at the active site (IC₅₀ = 12 μM).
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Antifungal Properties: Demonstrates MIC values of 50–100 μg/mL against Candida albicans.
Table 3: Key Application Metrics
| Application | Performance Metric | Value | Source |
|---|---|---|---|
| Corrosion Inhibition | Corrosion Rate Reduction | 70–80% | |
| Enzyme Inhibition | IC₅₀ (Alkaline Phosphatase) | 12 μM | |
| Antifungal Activity | MIC (C. albicans) | 50–100 μg/mL |
Emerging Research and Future Directions
Recent studies on boron-nitrogen hydrides (e.g., ammonia borane) provide insights into the electronic structure of borate complexes . For instance, dehydrogenation reactions alter boron’s core electron binding energy (CEBE), which may influence the catalytic activity of (2-hydroxyethyl)ammonium dihydrogen orthoborate in hydrogen storage systems . Future research should prioritize:
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Thermodynamic Profiling: Precise measurement of melting points and phase transitions.
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Nanocomposite Integration: Embedding the compound into polymer matrices for advanced coatings.
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